molecular formula C15H11F3O3S B1613926 5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene CAS No. 898773-29-0

5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene

Cat. No. B1613926
CAS RN: 898773-29-0
M. Wt: 328.3 g/mol
InChI Key: PFFXRLWUIBIXAG-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene (5-TFMBT) is an organic compound that has been widely studied for its potential applications in the fields of chemistry, biochemistry, and medicine. It is a heterocyclic compound composed of an oxygen-containing heterocycle and a thiophene ring with a trifluoromethyl benzoyl substituent. 5-TFMBT has been investigated for its potential in a variety of areas, including its use as a synthetic intermediate, its role as a potential drug target, and its potential as a therapeutic agent.

Scientific Research Applications

Thiophene Derivatives in Organic Electronics

Thiophene-based polymers have been widely studied for their use in organic electronics, particularly in the development of polymer solar cells . These materials are valued for their excellent electrical conductivity and stability, making them suitable for photovoltaic applications. For example, a planar copolymer designed for high-efficiency polymer solar cells showed promising results, indicating the potential of thiophene derivatives in renewable energy technologies (Qin et al., 2009).

Thiophene Compounds in Medicinal Chemistry

Thiophene-containing compounds exhibit a broad spectrum of biological activities, including anticancer , antibacterial , antiviral , and antioxidant properties. The structural diversity of thiophene derivatives allows for the synthesis of various heterocyclic compounds with significant therapeutic potential. Recent studies have synthesized novel thiophene derivatives showing promising anti-tumor activities, highlighting the importance of these compounds in drug development (Gomha et al., 2016).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3S/c16-15(17,18)10-3-1-2-9(8-10)13(19)11-4-5-12(22-11)14-20-6-7-21-14/h1-5,8,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFXRLWUIBIXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641926
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(3-trifluoromethylbenzoyl)thiophene

CAS RN

898773-29-0
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl][3-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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